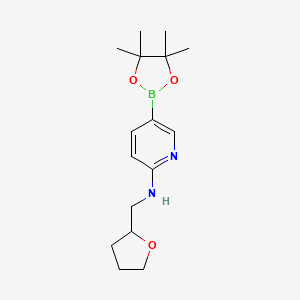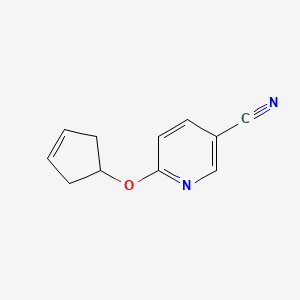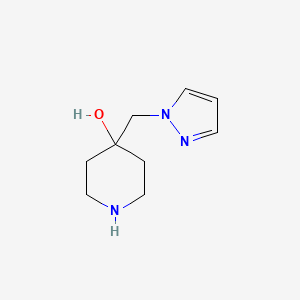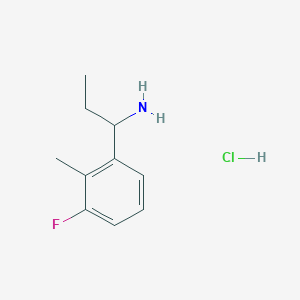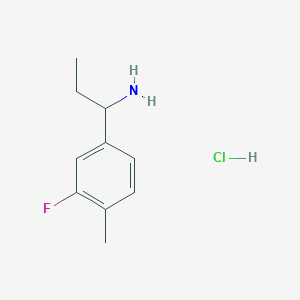
7-氯-1-环丙基-4-甲基-1H-吲哚-3-甲醛
描述
Indoles are a significant heterocyclic system in natural products and drugs. They play a main role in cell biology. The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .
Synthesis Analysis
The Fischer indole synthesis of the optically active cyclohexanone and phenylhydrazine hydrochloride by using methanesulfonic acid (MsOH) under reflux in MeOH gave the corresponding tricyclic indole in a good yield .Molecular Structure Analysis
The molecular structure of indole derivatives is complex and varies based on the specific derivative. For example, the molecular weight of 7-Chloro-4-methyl-1H-indole is 151.59 .Chemical Reactions Analysis
Indole-3-carbaldehyde has reactivity typical of aromatic aldehydes. It can easily be oxidized to indole-3-carboxylic acid. It condenses with nitromethane in a Henry reaction to give 3-nitrovinyl indole .Physical And Chemical Properties Analysis
The physical and chemical properties of indole derivatives can vary greatly. For example, 7-Chloro-4-methyl-1H-indole is a solid at room temperature .科学研究应用
药理学
在药理学中,像7-氯-1-环丙基-4-甲基-1H-吲哚-3-甲醛这样的吲哚衍生物因其多样的生物活性而被探索为潜在的治疗剂 . 它们因其抗病毒特性而受到特别关注,其中一些化合物对流感 A 病毒和柯萨奇 B4 病毒表现出抑制活性 . 这种化合物可以作为合成具有抗病毒能力的新药的前体。
生物化学
在生物化学中,吲哚核是许多天然化合物(如色氨酸和吲哚-3-乙酸等植物激素)的关键组成部分 . 该化合物可用于研究这些天然物质的生化途径,或合成具有增强生物活性的类似物。
材料科学
吲哚衍生物在材料科学中用于创建多功能二氧化硅纳米载体和磁性纳米粒子 . 7-氯-1-环丙基-4-甲基-1H-吲哚-3-甲醛可以作为构建块,用于开发具有特殊功能的新材料,例如靶向药物递送系统。
环境科学
吲哚衍生物的环境应用包括其抗真菌特性,这有助于保护两栖动物物种免受壶菌病等疾病的侵害 . 对该化合物的研究可能导致开发环保型杀真菌剂或治疗濒危物种的疗法。
农业
在农业中,吲哚衍生物因其作为植物激素的作用及其作为抗虫活性化合物的潜力而具有重要意义 . 该化合物可用于合成促进植物生长或保护作物免受病害的新型农用化学品。
分析化学
在分析化学中,吲哚衍生物可用作合成复杂分子的反应物 . 该化合物可能参与开发新的分析方法,或作为色谱分析中的标准品,用于识别或量化吲哚相关物质。
医药
在医学上,吲哚衍生物因其广泛的治疗效果而受到研究,包括抗癌、抗炎和抗菌活性 . 该化合物可能在发现新药或作为药物设计中的药效团中发挥关键作用。
化学合成
吲哚衍生物在化学合成中用途广泛,可作为多种复杂结构的前体 . 该化合物可用于合成新的有机分子,可能导致合成化学中的新反应或途径。
作用机制
Target of Action
It’s worth noting that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets through various mechanisms, often resulting in changes in cellular function . For instance, some indole derivatives have been reported to show inhibitory activity against influenza A .
Biochemical Pathways
Indole derivatives are known to influence a broad range of biochemical pathways due to their interaction with multiple receptors . These pathways can lead to a variety of downstream effects, contributing to the compound’s diverse biological activities .
Result of Action
Given the broad-spectrum biological activities of indole derivatives , it’s plausible that this compound could have diverse molecular and cellular effects.
安全和危害
未来方向
生化分析
Biochemical Properties
7-chloro-1-cyclopropyl-4-methyl-1H-indole-3-carbaldehyde plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indole derivatives, including 7-chloro-1-cyclopropyl-4-methyl-1H-indole-3-carbaldehyde, have been shown to inhibit certain enzymes involved in inflammatory pathways, thereby exhibiting anti-inflammatory properties . Additionally, this compound may interact with proteins involved in cell signaling pathways, modulating their activity and affecting downstream cellular processes.
Cellular Effects
The effects of 7-chloro-1-cyclopropyl-4-methyl-1H-indole-3-carbaldehyde on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives have been reported to affect the expression of genes involved in cell proliferation and apoptosis, thereby influencing cell growth and survival . Furthermore, 7-chloro-1-cyclopropyl-4-methyl-1H-indole-3-carbaldehyde may alter cellular metabolism by interacting with metabolic enzymes, leading to changes in metabolite levels and metabolic flux.
Molecular Mechanism
At the molecular level, 7-chloro-1-cyclopropyl-4-methyl-1H-indole-3-carbaldehyde exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, this compound may inhibit enzyme activity by binding to the active site, preventing substrate binding and subsequent catalysis . Additionally, 7-chloro-1-cyclopropyl-4-methyl-1H-indole-3-carbaldehyde may modulate gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
The temporal effects of 7-chloro-1-cyclopropyl-4-methyl-1H-indole-3-carbaldehyde in laboratory settings are crucial for understanding its stability, degradation, and long-term effects on cellular function. Studies have shown that indole derivatives, including 7-chloro-1-cyclopropyl-4-methyl-1H-indole-3-carbaldehyde, exhibit varying degrees of stability under different conditions . Over time, this compound may undergo degradation, leading to the formation of metabolites with distinct biological activities. Long-term exposure to 7-chloro-1-cyclopropyl-4-methyl-1H-indole-3-carbaldehyde may result in sustained changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of 7-chloro-1-cyclopropyl-4-methyl-1H-indole-3-carbaldehyde vary with different dosages in animal models. At low doses, this compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activity . At higher doses, 7-chloro-1-cyclopropyl-4-methyl-1H-indole-3-carbaldehyde may induce toxic or adverse effects, including cellular damage or organ toxicity. Understanding the dosage-dependent effects of this compound is essential for determining its therapeutic window and potential side effects.
Metabolic Pathways
7-chloro-1-cyclopropyl-4-methyl-1H-indole-3-carbaldehyde is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. This compound may undergo biotransformation through enzymatic reactions, leading to the formation of metabolites with distinct biological activities . Additionally, 7-chloro-1-cyclopropyl-4-methyl-1H-indole-3-carbaldehyde may affect metabolic flux by modulating the activity of key metabolic enzymes, resulting in changes in metabolite levels and metabolic pathways.
Transport and Distribution
The transport and distribution of 7-chloro-1-cyclopropyl-4-methyl-1H-indole-3-carbaldehyde within cells and tissues are critical for understanding its pharmacokinetics and pharmacodynamics. This compound may interact with specific transporters or binding proteins that facilitate its uptake and distribution within cells . Additionally, 7-chloro-1-cyclopropyl-4-methyl-1H-indole-3-carbaldehyde may exhibit tissue-specific distribution, accumulating in certain organs or tissues where it exerts its biological effects.
Subcellular Localization
The subcellular localization of 7-chloro-1-cyclopropyl-4-methyl-1H-indole-3-carbaldehyde is essential for understanding its activity and function. This compound may be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, 7-chloro-1-cyclopropyl-4-methyl-1H-indole-3-carbaldehyde may localize to the nucleus, where it interacts with transcription factors and modulates gene expression. Alternatively, it may be directed to the mitochondria, affecting mitochondrial function and cellular metabolism.
属性
IUPAC Name |
7-chloro-1-cyclopropyl-4-methylindole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO/c1-8-2-5-11(14)13-12(8)9(7-16)6-15(13)10-3-4-10/h2,5-7,10H,3-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGSPIWRESGVHGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CN(C2=C(C=C1)Cl)C3CC3)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601192816 | |
| Record name | 7-Chloro-1-cyclopropyl-4-methyl-1H-indole-3-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601192816 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1350761-10-2 | |
| Record name | 7-Chloro-1-cyclopropyl-4-methyl-1H-indole-3-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1350761-10-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Chloro-1-cyclopropyl-4-methyl-1H-indole-3-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601192816 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(s)-6-((6-Chloropyridin-3-yl)methoxy)-2-nitro-6,7-dihydro-5h-imidazo[2,1-b][1,3]oxazine](/img/structure/B1406844.png)

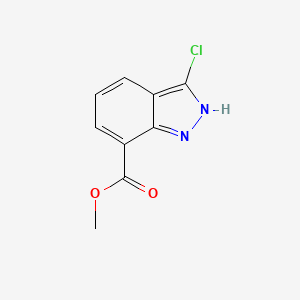
![Ethyl 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1406851.png)
![6-Bromo-3-methyl[1,2,4]triazolo-[4,3-a]pyridine hydrochloride](/img/structure/B1406852.png)
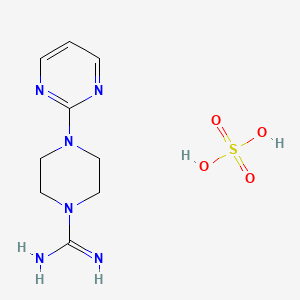
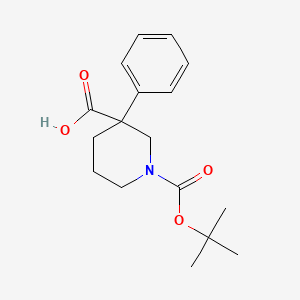

![N-(sec-Butyl)-N-[(2-methoxyphenyl)methylene]amine](/img/structure/B1406859.png)
